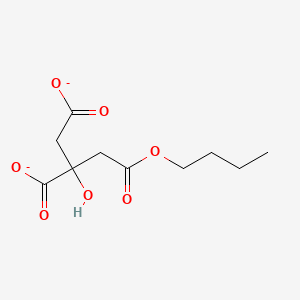

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate

描述

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate is a diester derivative of 2-hydroxybutanedioic acid (malic acid), featuring a butoxy ester group and a hydroxyl substituent. Its structure combines polar carboxylate and hydroxyl groups with hydrophobic butoxy chains, making it relevant in applications requiring controlled solubility, such as pharmaceuticals or specialty polymers.

属性

IUPAC Name |

2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O7/c1-2-3-4-17-8(13)6-10(16,9(14)15)5-7(11)12/h16H,2-6H2,1H3,(H,11,12)(H,14,15)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUZWTIVCCRAAD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(CC(=O)[O-])(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O7-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726937 | |

| Record name | 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118068-28-3 | |

| Record name | 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate typically involves the esterification of butanedioic acid with 2-butoxy-2-oxoethanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of this compound with high purity and minimal by-products .

化学反应分析

Types of Reactions

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Butanedioic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted esters or amides depending on the nucleophile used.

科学研究应用

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate finds applications in several fields:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.

Medicine: Explored for its potential therapeutic properties and as a building block in drug synthesis.

Industry: Utilized in the production of polymers, resins, and plasticizers.

作用机制

The mechanism of action of 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate involves its interaction with specific molecular targets and pathways. The ester and hydroxyl groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity. These interactions can modulate enzymatic activity, alter biochemical pathways, and affect cellular processes .

相似化合物的比较

Cyclopentanone Derivatives (trans-2c and cis-2c)

Key Data from :

- trans-2c and cis-2c are cyclopentanone-based esters with butoxycarbonyl groups.

- Molecular Formula : C₂₁H₃₂O₆ (trans-2c/cis-2c) vs. inferred C₁₁H₁₆O₈ for the target compound.

- Functional Groups : Both contain ester and ketone groups, whereas the target compound has hydroxyl and carboxylate groups.

- Physical Properties: Rf in PE: 0.40 (trans-2c) and 0.35 (cis-2c), suggesting moderate polarity. The target compound’s hydroxyl group may lower its Rf compared to non-hydroxylated analogs.

- Spectral Data :

Applications: Cyclopentanone derivatives are used as intermediates in drug synthesis (e.g., anti-inflammatory agents), while the target compound’s hydroxyl group may enhance biocompatibility for biomedical applications.

Diethyl 2-Hydroxybutanedioate (Malic Acid Ester)

Key Data from :

- Molecular Formula : C₈H₁₂O₆ vs. C₁₁H₁₆O₈ (target).

- Functional Groups : Ethoxy esters and hydroxyl groups.

- Physical Properties :

- Higher water solubility than the target due to shorter ethoxy chains.

- Spectral Data :

Applications : Used in food additives (flavor enhancers) and cosmetics. The target’s butoxy chain may improve lipid solubility for topical formulations.

2-Butoxy-2-oxoethyl 4-Oxopentanoate

Key Data from :

- Molecular Formula : C₁₄H₂₄O₅ vs. C₁₁H₁₆O₈ (target).

- Functional Groups : Ester and ketone groups (vs. hydroxyl/carboxylate in the target).

- Physical Properties: Lower polarity (higher Rf in nonpolar solvents) due to the absence of hydroxyl groups.

- Spectral Data :

Applications: Likely used as a plasticizer or solvent. The target’s hydroxyl group could reduce environmental persistence compared to non-hydroxylated esters .

Metabolite: 2-{2-[(5-Formylfuran-2-yl)methoxy]-2-oxoethyl}-2-hydroxybutanedioic Acid

Key Data from :

- Molecular Formula : C₁₂H₁₂O₉ (inferred) vs. C₁₁H₁₆O₈ (target).

- Functional Groups : Formylfuran, ester, hydroxyl, and carboxylate.

- Spectral Data :

Applications: Potential use in bioactive molecule synthesis due to its reactive aldehyde group.

Comparative Data Table

| Compound Name | Molecular Formula | Functional Groups | Rf (PE) | Key NMR Signals (δ) | Applications |

|---|---|---|---|---|---|

| 2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate | C₁₁H₁₆O₈ | Ester, hydroxyl, carboxylate | ~0.35* | 4.10–4.22 (m, butoxy) | Pharmaceuticals, biodegradable polymers |

| Diethyl 2-hydroxybutanedioate | C₈H₁₂O₆ | Ester, hydroxyl | 0.50 | 1.25 (t, ethoxy) | Food additives, cosmetics |

| trans-2c (cyclopentanone derivative) | C₂₁H₃₂O₆ | Ester, ketone | 0.40 | 4.10–4.22 (m, butoxy) | Drug intermediates |

| 2-Butoxy-2-oxoethyl 4-oxopentanoate | C₁₄H₂₄O₅ | Ester, ketone | 0.60 | 2.10–2.50 (m, ketone protons) | Plasticizers, solvents |

| Metabolite (formylfuran derivative) | C₁₂H₁₂O₉ | Ester, hydroxyl, aldehyde, furan | N/A | 7.0–8.0 (aromatic protons) | Bioactive synthesis |

*Inferred based on hydroxyl group’s polarity .

Key Research Findings

- Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to non-hydroxylated analogs (e.g., trans-2c), enhancing water solubility for biomedical uses .

- Synthetic Utility : Butoxy esters provide steric hindrance, slowing hydrolysis rates compared to ethoxy analogs, making the target compound suitable for sustained-release formulations .

- Environmental Impact: Butoxy esters without hydroxyl groups (e.g., 2-butoxy-2-oxoethyl 4-oxopentanoate) may persist in the environment, whereas the target’s hydroxyl group could promote biodegradation .

生物活性

2-(2-Butoxy-2-oxoethyl)-2-hydroxybutanedioate, also known by its CAS number 118068-28-3, is a compound primarily recognized for its role as an intermediate in the synthesis of pharmaceutical agents, particularly sitagliptin, a medication used to treat type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The primary biological activity of 2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioate is linked to its role as a precursor in the synthesis of sitagliptin. The compound acts through the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. By inhibiting DPP-4, the compound enhances incretin levels, thereby stimulating insulin secretion and improving glucose metabolism.

Biochemical Pathways

- DPP-4 Inhibition : The compound binds to the active site of DPP-4, preventing the breakdown of incretin hormones.

- Insulin Secretion : Increased levels of incretin hormones lead to enhanced insulin secretion from pancreatic beta cells.

- Glucose Uptake : The compound promotes glucose uptake in peripheral tissues, contributing to lower blood glucose levels.

Pharmacokinetics

The pharmacokinetic profile of 2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioate is influenced by its transformation during the synthesis of sitagliptin. It undergoes metabolism primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Distribution | Widely distributed in tissues |

| Metabolism | Hepatic via CYP450 enzymes |

| Excretion | Renal |

Cellular Effects

Research indicates that 2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioate influences several cellular processes:

- Cell Signaling : Modulates pathways involved in glucose homeostasis.

- Insulin Sensitivity : Improves insulin sensitivity in various tissues.

Case Studies and Research Findings

-

Animal Studies : In rodent models, administration of the compound at low doses significantly improved glucose tolerance without adverse effects. Higher doses exhibited diminishing returns on efficacy and potential toxicity.

- Study Reference : A study demonstrated that low-dose administration led to a marked increase in serum insulin levels post-glucose challenge.

- Human Trials : Clinical trials involving sitagliptin have indirectly validated the biological activity of its precursors, including 2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioate. Results showed significant reductions in HbA1c levels among participants treated with sitagliptin.

Safety and Toxicology

The safety profile of 2-(2-butoxy-2-oxoethyl)-2-hydroxybutanedioate has been assessed through various toxicity studies:

- Skin Sensitization : Potential for irritation and sensitization has been noted; however, no significant carcinogenicity concerns have been documented.

Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Skin Irritation | Mild irritation observed |

| Sensitization | No significant sensitization reported |

| Carcinogenicity | Not classified as carcinogenic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。